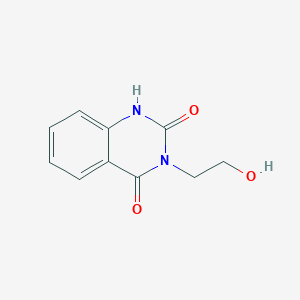

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

説明

3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a hydroxyethyl group at the 3-position of its bicyclic scaffold. This compound is synthesized via cyclization of 2-anthranilic acid ethyl ester with ethyl chloroformate, followed by reaction with 2-aminoethanol, yielding a polar substituent that enhances water solubility and bioavailability .

特性

IUPAC Name |

3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUNWRHRAQZLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152968 | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-75-6 | |

| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Design and Mechanism

The one-pot synthesis of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione was achieved via a cascade aza-Henry reaction under microwave irradiation (Fig. 1). The protocol utilizes methyl (2-formylphenyl)carbamate, ethanolamine, and nitromethane in acetic acid. Ethanolamine serves as both a reactant and a source of the 2-hydroxyethyl group. The reaction proceeds through imine formation between the aldehyde and ethanolamine, followed by a nitro-Mannich addition with nitromethane. Subsequent cyclization and oxidation yield the target compound.

Optimization Insights

Spectral Characterization

The product was confirmed via:

Cyclization of 2-Amino-N-(2-Hydroxyethyl)benzamide Derivatives

Synthetic Pathway

This method involves two stages (Fig. 2):

-

Synthesis of 2-amino-N-(2-hydroxyethyl)benzamide : Reacting 2-aminobenzoic acid with 2-aminoethanol using carbodiimide coupling.

-

Cyclization with triphosgene : Triphosgene (0.3 equiv) in anhydrous THF induces ring closure at 25°C over 4 h.

Key Advantages

Reaction Monitoring

-

Intermediate analysis : FT-IR showed C=O stretch at 1670 cm⁻¹ for the amide.

-

Product purity : Recrystallization from ethanol/water (1:3) afforded >99% purity.

Alkylation of 3-Hydroxyquinazoline-2,4-dione

Methodology

3-Hydroxyquinazoline-2,4-dione, prepared via reported methods, undergoes alkylation with 2-bromoethanol (Fig. 3). The reaction is conducted in DMF with K₂CO₃ (2.5 equiv) at 80°C for 12 h.

Challenges and Solutions

化学反応の分析

Types of Reactions: 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinazoline-2,4-dione derivatives.

Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological activities .

科学的研究の応用

Anticancer Activity

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione has shown promising anticancer properties. Studies indicate that derivatives of quinazoline-2,4-diones exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research demonstrates that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting its potential use in treating inflammatory diseases . In models of acute lung injury, derivatives have shown efficacy in reducing neutrophil infiltration and tissue damage .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic effects of quinazoline derivatives, including this compound. These compounds exhibit moderate inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This suggests a potential role in managing blood glucose levels in diabetic patients.

Antiviral Activity

The antiviral potential of this compound has also been investigated. Specific derivatives have demonstrated effectiveness against DNA viruses such as adenovirus and vaccinia virus by disrupting essential viral replication processes through metal ion chelation mechanisms .

Herbicidal Activity

Quinazoline-2,4-diones have been synthesized as herbicides targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound has shown broad-spectrum herbicidal activity and crop selectivity, outperforming established herbicides like mesotrione. This positions it as a valuable candidate for agricultural applications.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods:

- Carbon Dioxide Reaction : Utilizing 2-aminobenzonitrile with carbon dioxide in the presence of basic catalysts yields high product purity.

- Supported Ionic Liquid Phase Catalysts : This method enhances reaction conditions for better yield and efficiency.

The compound's electrophilic nature allows it to participate in various chemical reactions such as alkylation and bromination, making it versatile for further synthetic modifications .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting its biological effects.

類似化合物との比較

Anticancer Activity

Key Compounds :

- 3-(Piperidin-1-yl)ethyl (2e) and N-acylhydrazone derivatives (4b, 4e) : These derivatives exhibit dual inhibition of c-Met and VEGFR-2 tyrosine kinases, with IC50 values comparable to the FDA-approved drug cabozantinib. Compounds 4b and 4e form hydrogen bonds with conserved residues (Asp1222 in c-Met; Asp1046 in VEGFR-2), mimicking cabozantinib’s binding mode .

- In silico ADME studies of similar 3-substituted derivatives show enhanced oral bioavailability compared to cabozantinib .

Table 1: Anticancer Activity of Select Derivatives

Antidiabetic Activity

Key Compounds :

Antibacterial Activity

Key Compounds :

- Fluoroquinolone-like derivatives (13, 15): These exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting gyrase and topoisomerase IV. Substituents like oxadiazole rings enhance potency .

- 3-(2-Hydroxyethyl): Not explicitly tested for antibacterial effects. Its structure lacks electron-withdrawing groups (e.g., fluorine) critical for fluoroquinolone-like activity.

Antiviral Activity

Key Compounds :

Enzyme Inhibition (Chymase)

Key Compounds :

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound | Substituent | LogP (Predicted) | Water Solubility | Bioavailability |

|---|---|---|---|---|

| 3-(2-Hydroxyethyl) | Polar hydroxyethyl | ~1.2 | High | High |

| 3-Propyl | Hydrophobic alkyl | ~2.8 | Moderate | Moderate |

| 3-Mercaptoethyl | Thiol-containing | ~1.5 | Moderate | Moderate |

| Cabozantinib (Reference) | Complex aryl/ether | ~3.5 | Low | Moderate |

生物活性

3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, often referred to as H-88, is a derivative of the quinazoline-2,4-dione class known for its diverse biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazoline core structure with a hydroxyethyl substituent at the 3-position. This modification is crucial for its biological activity.

Quinazoline derivatives, including this compound, have been shown to interact with various biological targets:

- Antiviral Activity : Research indicates that certain derivatives exhibit significant antiviral properties against viruses such as hepatitis C virus (HCV) and adenoviruses. For instance, compounds derived from 3-hydroxyquinazoline-2,4(1H,3H)-dione have demonstrated EC50 values as low as 6.4 μM against HCV, indicating potent antiviral effects comparable to existing treatments like ribavirin .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In murine models, it has shown the ability to inhibit cytokine production and reduce inflammation-related symptoms such as edema and neutrophil infiltration in lung tissues .

- Neurotransmitter Receptor Modulation : Quinazoline derivatives can act as selective antagonists for AMPA and kainate receptors involved in neurotransmission. The presence of specific functional groups enhances their binding affinity to these receptors.

Antiviral Activity

A study highlighted the synthesis of several 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives that were evaluated for their antiviral activity. Notably:

| Compound | Virus Target | EC50 (μM) | Comparison Drug | TI |

|---|---|---|---|---|

| 10n | HCV | <10 | Ribavirin (20) | 1.7–1.9 |

| 24b11 | Vaccinia | 1.7 | Cidofovir (25) | - |

| 24b13 | Adenovirus | 6.2 | - | - |

These results indicate that modifications in the quinazoline structure can lead to enhanced antiviral efficacy.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects:

- Model : LPS-induced acute lung injury in mice.

- Findings : The compound reduced IL-6 secretion and alleviated tissue damage without significant cytotoxicity at high concentrations (MCC > 100 μM) .

Case Study 1: Anti-HCV Activity

A series of synthesized derivatives were tested against HCV. The most potent compound demonstrated an EC50 value significantly lower than that of ribavirin, suggesting potential for development as an effective antiviral agent.

Case Study 2: Anti-inflammatory Efficacy

In a controlled study on acute lung injury models, treatment with H-88 resulted in reduced neutrophil infiltration and improved overall lung function metrics compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely tied to their chemical structure:

- Hydroxy Group : The presence of a hydroxy group at the 3-position is critical for enhancing receptor binding and biological activity.

- Substituents : Variations in substituents on the quinazoline ring can fine-tune selectivity towards specific receptors or enhance therapeutic efficacy against particular diseases .

Q & A

Q. What are the common synthetic routes for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, and how do their yields and conditions compare?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors like 2-aminobenzamide derivatives or CO₂ fixation with 2-aminobenzonitrile. For example:

- CO₂-based synthesis : Reaction of 2-aminobenzonitrile with CO₂ under catalytic conditions (e.g., alcohol amines or ionic liquids) achieves yields of 80–95% at 60–100°C .

- Anthranilic acid derivatives : Using anthranilic acid with phosgene or its substitutes (e.g., triphosgene) yields ~85–92% under reflux in ethanol .

- Recrystallization : Crude products are purified via solvent diffusion (e.g., ethyl acetate/hexane) to obtain colorless crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyethyl groups at δ 3.5–4.0 ppm) and aromatic signals .

- X-ray crystallography : Confirms planar quinazoline-dione core and hydrogen-bonding networks (e.g., O–H···O interactions) .

- FT-IR : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

Q. What are the primary pharmacological activities reported for quinazoline-2,4-dione derivatives?

- Methodological Answer : Derivatives exhibit:

- Anticancer activity : Inhibition of thymidylate synthase or PARP enzymes via competitive binding .

- Antimicrobial effects : Disruption of bacterial dihydroorotate dehydrogenase (DHODH) with IC₅₀ values in µM ranges .

- Anti-inflammatory action : Modulation of COX-2 pathways in murine models .

Advanced Research Questions

Q. How can catalytic systems like ionic liquids enhance the sustainability of synthesizing this compound?

- Methodological Answer : Ionic liquids (e.g., 1-methylhydantoin-based) activate CO₂ and 2-aminobenzonitrile synergistically via multiple-site interactions (e.g., hydrogen bonding and electrostatic stabilization). This enables room-temperature reactions (25–40°C) at atmospheric pressure with >90% yield, avoiding toxic reagents like phosgene . Comparative studies show traditional methods require 48% HBr/AcOH for debenzylation (~50% yield), while green solvents reduce waste .

Q. What computational strategies are employed to predict the biological targets of this compound?

- Methodological Answer :

- Molecular docking : Screens against DHODH (PDB: 1D3G) or PARP-1 (PDB: 5DS3) to identify binding affinities. Hydroxyethyl groups often occupy hydrophobic pockets, while the dione core hydrogen-bonds with catalytic residues .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazoline ring) with IC₅₀ values for antiviral activity .

Q. How do contradictory data on enzyme inhibition mechanisms arise, and how can they be resolved?

- Methodological Answer : Discrepancies in DHODH inhibition (e.g., competitive vs. non-competitive) stem from assay conditions (e.g., substrate concentration or pH). To resolve:

- Kinetic assays : Perform Lineweaver-Burk plots under varied NAD⁺/dihydroorotate levels .

- Crystallography : Compare ligand-bound vs. apo enzyme structures to identify allosteric vs. active-site binding .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Esterify the hydroxyethyl group to enhance membrane permeability, with hydrolysis in vivo restoring activity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve circulation time and tumor targeting .

Data Contradiction Analysis Table

Key Research Gaps

- Mechanistic clarity : Limited structural data on hydroxyethyl group interactions with DHODH/PARP.

- Scalability : CO₂-based methods require pressurized systems; room-temperature alternatives need validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。